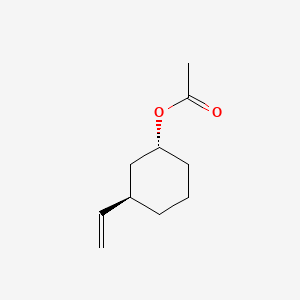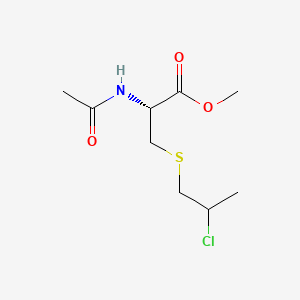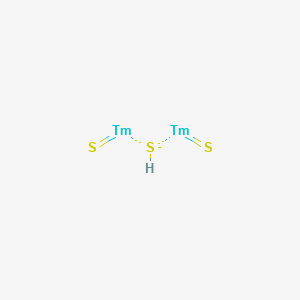
thulium(III) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium sulfide (Tm₂S₃) is a chemical compound composed of thulium (Tm) and sulfur (S). It is a rare earth sulfide with unique properties that make it valuable in various scientific and industrial applications. Thulium sulfide is known for its black crystalline appearance and its use in advanced materials and technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thulium sulfide can be synthesized through several methods, including:
Thermal Decomposition: Thulium oxide (Tm₂O₃) is reacted with hydrogen sulfide (H₂S) at high temperatures to produce thulium sulfide.
Hydrothermal Synthesis: Thulium salts, such as thulium nitrate (Tm(NO₃)₃), are reacted with sulfur-containing compounds in a hydrothermal reactor to form thulium sulfide.
Solid-State Reaction: Thulium and sulfur powders are mixed and heated in a controlled atmosphere to produce thulium sulfide.
Industrial Production Methods: In industrial settings, thulium sulfide is produced using large-scale reactors and controlled environments to ensure purity and consistency. The choice of method depends on the desired properties and applications of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Thulium sulfide undergoes various chemical reactions, including:
Oxidation: Thulium sulfide can be oxidized to form thulium oxide and sulfur dioxide (SO₂).
Reduction: Thulium sulfide can be reduced to produce elemental thulium and sulfur.
Substitution: Thulium in thulium sulfide can be substituted with other elements to form mixed sulfides.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) or air at elevated temperatures.
Reduction: Hydrogen (H₂) or carbon monoxide (CO) at high temperatures.
Substitution: Other metal salts or elemental metals in a controlled environment.
Major Products Formed:
Oxidation: Thulium oxide (Tm₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental thulium (Tm) and sulfur (S).
Substitution: Mixed sulfides containing thulium and other elements.
Aplicaciones Científicas De Investigación
Thulium sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other thulium compounds and materials.
Biology: Investigated for its potential biological activity and toxicity.
Medicine: Explored for its use in medical imaging and therapy.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
Mecanismo De Acción
The mechanism by which thulium sulfide exerts its effects depends on its specific application. For example, in medical imaging, thulium sulfide may act as a contrast agent by enhancing the visibility of certain tissues or structures. The molecular targets and pathways involved in these processes are still under investigation.
Comparación Con Compuestos Similares
Thulium sulfide is compared with other similar compounds, such as:
Yttrium Sulfide (Y₂S₃): Similar in structure and properties, but with different applications.
Lanthanum Sulfide (La₂S₃): Another rare earth sulfide with distinct chemical and physical properties.
Samarium Sulfide (Sm₂S₃): Used in similar applications but with different reactivity and stability.
Thulium sulfide's uniqueness lies in its specific combination of properties, which make it suitable for certain applications that other similar compounds cannot fulfill.
Propiedades
Fórmula molecular |
HS3Tm2- |
|---|---|
Peso molecular |
435.1 g/mol |
Nombre IUPAC |
sulfanide;sulfanylidenethulium |
InChI |
InChI=1S/H2S.2S.2Tm/h1H2;;;;/p-1 |
Clave InChI |
MAZRXCDYNURSHK-UHFFFAOYSA-M |
SMILES canónico |
[SH-].S=[Tm].S=[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


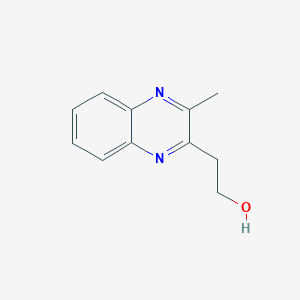
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)
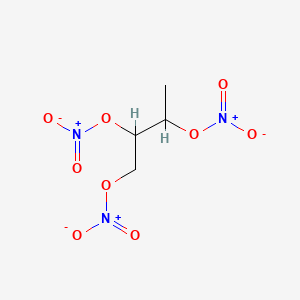
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
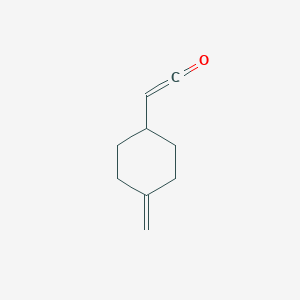
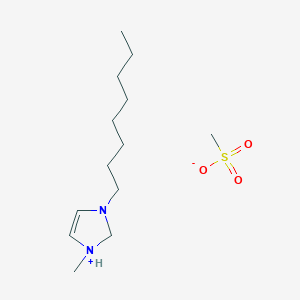
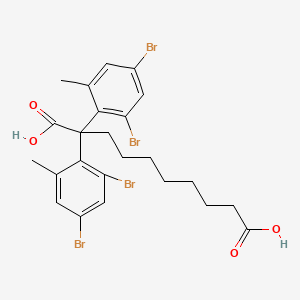
![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
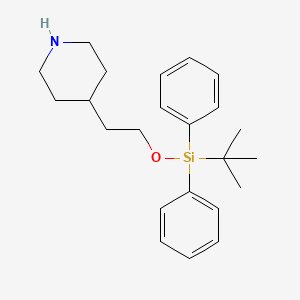
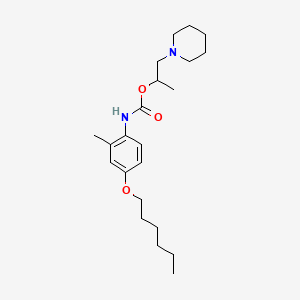

![1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B15348385.png)
